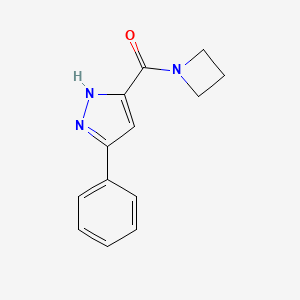
N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPPC belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide involves its interaction with the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. The activation of the dopamine D2 receptor by N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide results in the inhibition of adenylyl cyclase activity and the activation of potassium channels, which leads to a decrease in intracellular calcium levels. This, in turn, leads to the inhibition of neurotransmitter release, which is responsible for the therapeutic effects of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide.
Biochemical and Physiological Effects:
N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide has been found to exhibit several biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, the modulation of neurotransmitter release, and the activation of potassium channels. Additionally, N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide has been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide for lab experiments is its high potency and selectivity for the dopamine D2 receptor, which makes it a valuable tool for studying the mechanisms involved in dopamine signaling. However, one of the limitations of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its pharmacokinetic properties. Additionally, the development of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide analogs with improved solubility and selectivity could lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
合成方法
N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-chloropyridine-2-carboxylic acid with benzylamine to form the intermediate product, 4-benzylpyridin-2-ylamine. This intermediate product is then reacted with piperazine-1-carboxylic acid to form the final product, N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide. The synthesis of N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide has been reported in several research articles and can be carried out using different methods, including microwave irradiation and solvent-free conditions.
科学研究应用
N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide acts as a potent dopamine D2 receptor agonist, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation, which are common mechanisms involved in the pathogenesis of neurodegenerative diseases.
属性
IUPAC Name |
N-benzyl-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(19-14-15-6-2-1-3-7-15)21-12-10-20(11-13-21)16-8-4-5-9-18-16/h1-9H,10-14H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLDQLBSJOSTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carbonyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B7455258.png)

![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(2,3-dimethyl-1H-indol-5-yl)methanone](/img/structure/B7455270.png)

![(2-Phenylmethoxyphenyl)-[4-(thiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7455282.png)
![2-[(3-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7455288.png)




